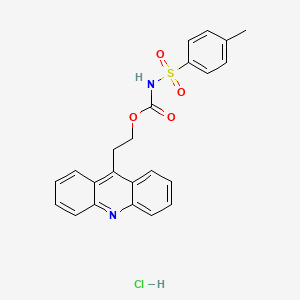
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is a chemical compound with the molecular formula C24H20N2O3S. It is known for its unique structure, which combines an acridine moiety with a sulfonylcarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of acridine derivatives with sulfonyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylcarbamate derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The sulfonylcarbamate group may also interact with specific proteins, inhibiting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-acridin-9-ylethyl N-(4-chlorophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-nitrophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-methoxyphenyl)sulfonylcarbamate
Uniqueness
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
56962-76-6 |
|---|---|
Molekularformel |
C23H21ClN2O4S |
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H20N2O4S.ClH/c1-16-10-12-17(13-11-16)30(27,28)25-23(26)29-15-14-18-19-6-2-4-8-21(19)24-22-9-5-3-7-20(18)22;/h2-13H,14-15H2,1H3,(H,25,26);1H |
InChI-Schlüssel |
WNHRVYPQMKRYJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


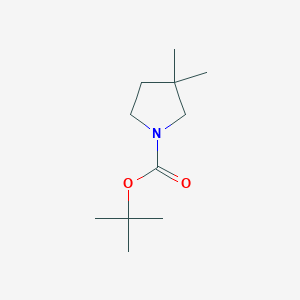
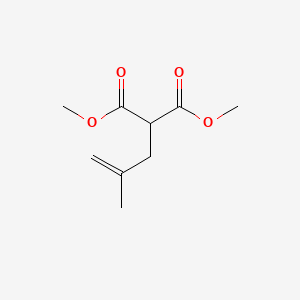

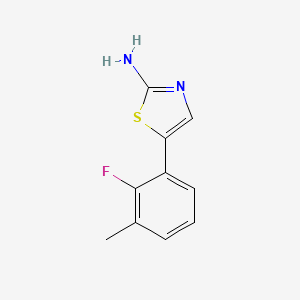


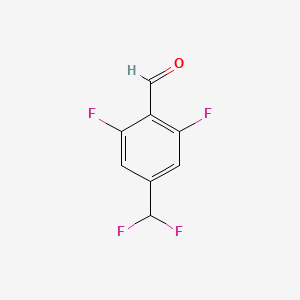
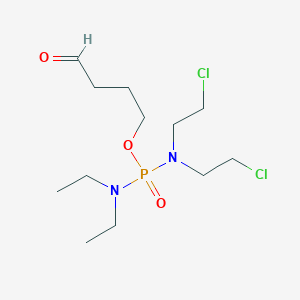


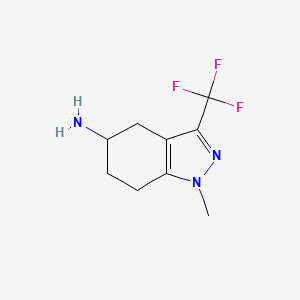
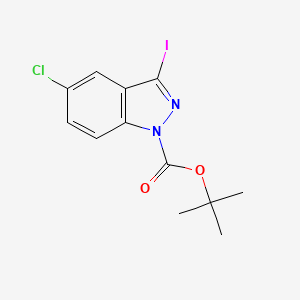
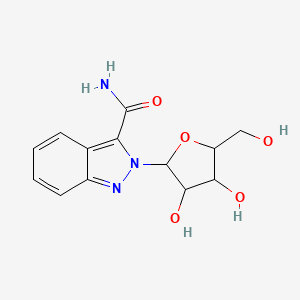
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
